Momordin IIa

Übersicht

Beschreibung

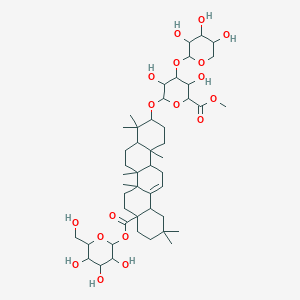

- Momordin IIa belongs to the class of organic compounds known as triterpene saponins . These are glycosylated derivatives of triterpene sapogenins.

- The sapogenin moiety backbone is usually based on oleanane, ursane, taraxastane, bauerane, lanostane, lupeol, lupane, dammarane, cycloartane, friedelane, hopane, and other related structures.

Synthesis Analysis

- Information on the synthesis of Momordin IIa is not readily available in the provided sources.

Molecular Structure Analysis

- The molecular formula of Momordin IIa is C48H76O18 .

- It is an oleanane-type triterpene glycoside .

Chemical Reactions Analysis

- Specific chemical reactions involving Momordin IIa are not detailed in the available data.

Physical And Chemical Properties Analysis

- Molecular Weight: 941.1 g/mol

- Solubility: Slightly soluble or insoluble

- Storage: Powder at -20°C for 3 years; in solvent at -80°C for 2 years

Wissenschaftliche Forschungsanwendungen

Biochemistry and Molecular Biology

Momordin IIa is a ribosome inactivating protein from Momordica balsamina . It is homologous to other plant proteins .

Application

It’s used in the study of protein synthesis and function, particularly in the context of ribosome activity .

Methods

The methods of application or experimental procedures typically involve molecular biology techniques such as protein extraction, purification, and analysis .

Results

The outcomes of these studies contribute to our understanding of protein function and the role of ribosomes in protein synthesis .

Pharmacology and Medicine

Momordin IIa is a type of oleanane-type triterpene saponin . It’s found in various plants including Aralia elata, Kochia scoparia, Polygala senega var. latifolia, Camellia japonica, and Aesculus hippocastanum .

Application

These saponins have several biofunctional effects, including inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats, respectively, inhibitory effects on gastric emptying in rats and mice, accelerative effects on gastrointestinal transit in mice, and protective effects against gastric mucosal lesions in rats .

Methods

The methods of application or experimental procedures typically involve in vivo studies using animal models .

Results

The outcomes of these studies contribute to our understanding of the pharmacological effects of these saponins and their potential therapeutic applications .

Oncology

Momordin IIa has been studied for its potential applications in cancer treatment .

Application

Momordin IIa, a natural pentacyclic triterpenoid, inhibited SENP1 in vitro, indicating that it directly interacts with SENP1 in prostate cancer (PCa) cells .

Methods

The methods of application or experimental procedures typically involve in vitro studies using cancer cell lines .

Results

Momordin IIa increased SUMOylated protein levels, which was further confirmed by the accumulation of two known SUMOylated proteins, hypoxia inducible factor-1a and nucleus accumbens associated protein 1 in PC3 cells . It also suppressed cell proliferation and induced cell death in a xenograft PC3 tumor mouse model .

Gastroenterology

Momordin IIa, as an oleanane-type triterpene saponin, has been found to have effects on the gastrointestinal system .

Application

It has been reported to have inhibitory effects on gastric emptying in rats and mice, accelerative effects on gastrointestinal transit in mice, and protective effects against gastric mucosal lesions in rats .

Methods

The methods of application or experimental procedures typically involve in vivo studies using animal models .

Results

The outcomes of these studies contribute to our understanding of the pharmacological effects of these saponins and their potential therapeutic applications .

Dermatology

Momordin IIa has been studied for its potential applications in dermatology, particularly in the treatment of psoriasis .

Application

Momordin IIa, a principle saponin of Fructus Kochiae, has been reported to protect against inflammation. It has been demonstrated that Momordin IIa could inhibit HaCaT cell proliferation and enhance cell apoptosis .

Methods

The methods of application or experimental procedures typically involve in vitro studies using cell lines .

Results

Momordin IIa alters Wnt/β-catenin pathway activation by affecting β-catenin nuclear distribution. The Wnt/β-catenin signaling activator LiCl partially reversed the effects of Momordin IIa on HaCaT phenotypes and the Wnt/β-catenin pathway factors .

Alcohol and Glucose Metabolism

Momordin IIa, as an oleanane-type triterpene saponin, has been found to have effects on alcohol and glucose metabolism .

Application

It has been reported to have inhibitory effects on elevated levels of blood alcohol and glucose in alcohol and glucose-loaded rats .

Methods

The methods of application or experimental procedures typically involve in vivo studies using animal models .

Results

The outcomes of these studies contribute to our understanding of the pharmacological effects of these saponins and their potential therapeutic applications .

Traditional Medicine

Momordin IIa has been used in traditional medicine for various applications .

Application

The seeds of plants containing Momordin IIa are principally prescribed for external application and are recommended for furunculosis, scrofula, mastitis, galactophoritis and haemorrhoids. The powdered seeds are administered internally with warm rice wine for malaria with splenomegaly .

Methods

The methods of application or experimental procedures typically involve the preparation and administration of traditional medicines .

Results

The outcomes of these applications contribute to our understanding of the therapeutic effects of these saponins in traditional medicine .

Safety And Hazards

- Momordin IIa is not classified as hazardous.

- In case of exposure, follow standard first aid measures.

Zukünftige Richtungen

- Further research is needed to explore its potential therapeutic applications, pharmacokinetics, and interactions.

Eigenschaften

IUPAC Name |

methyl 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H76O18/c1-43(2)15-17-48(42(59)66-40-33(55)31(53)30(52)25(20-49)62-40)18-16-46(6)22(23(48)19-43)9-10-27-45(5)13-12-28(44(3,4)26(45)11-14-47(27,46)7)63-41-35(57)36(34(56)37(65-41)38(58)60-8)64-39-32(54)29(51)24(50)21-61-39/h9,23-37,39-41,49-57H,10-21H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYARCYFXDPRTFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)OC)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H76O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Momordin IIa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Momordin IIa | |

CAS RN |

95851-50-6 | |

| Record name | Momordin IIa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 249 °C | |

| Record name | Momordin IIa | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041019 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

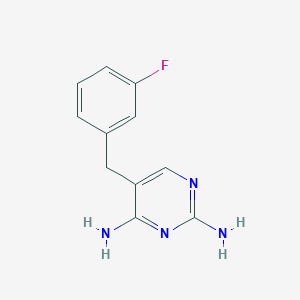

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![8-Phenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1602130.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)